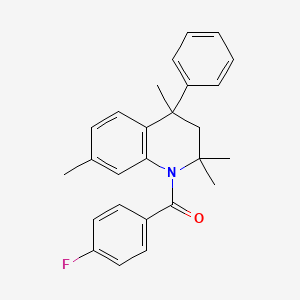

(4-fluorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Description

The compound “(4-fluorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone” features a 3,4-dihydroquinoline core substituted with four methyl groups (at positions 2, 2, 4, and 7) and a phenyl group at position 2. The methanone moiety is linked to a 4-fluorophenyl group, introducing an electron-withdrawing fluorine atom.

Properties

Molecular Formula |

C26H26FNO |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

(4-fluorophenyl)-(2,2,4,7-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone |

InChI |

InChI=1S/C26H26FNO/c1-18-10-15-22-23(16-18)28(24(29)19-11-13-21(27)14-12-19)25(2,3)17-26(22,4)20-8-6-5-7-9-20/h5-16H,17H2,1-4H3 |

InChI Key |

UKPNTWYQHABDFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC(N2C(=O)C3=CC=C(C=C3)F)(C)C)(C)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Introduction of the fluorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.

Final modifications: The tetramethyl and phenyl groups can be introduced through alkylation and arylation reactions under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

Catalysts: Use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Solvents: Selection of appropriate solvents such as dichloromethane or toluene.

Temperature and Pressure: Control of reaction temperature and pressure to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

Substitution: Halogenation or nitration of the aromatic rings using halogens or nitric acid.

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nitric acid.

Major Products

Oxidation Products: Quinoline N-oxide derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The presence of the fluorophenyl group in the compound enhances its interaction with biological targets, potentially leading to improved efficacy against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast and lung cancer models through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has demonstrated that similar quinoline derivatives possess activity against a range of bacteria and fungi. The incorporation of the fluorophenyl moiety may enhance lipophilicity and membrane penetration, contributing to increased antimicrobial efficacy .

Neuropharmacological Effects

Quinoline derivatives have been studied for their neuropharmacological effects, including antidepressant and anxiolytic activities. The compound's ability to interact with neurotransmitter systems could provide insights into developing treatments for mood disorders . Studies on related compounds have indicated dual activity profiles, suggesting that this compound may also exhibit similar effects .

Organic Electronics

The unique electronic properties of (4-fluorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone make it a candidate for applications in organic electronics. Its potential as a semiconductor material can be explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups often leads to enhanced charge mobility and stability under operational conditions .

Photonic Applications

The compound's ability to absorb and emit light at specific wavelengths opens avenues for photonic applications. It could be utilized in the development of sensors or optical devices where specific light interactions are required. The tunability of its optical properties through structural modifications makes it a versatile candidate for research in this field .

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer effects of a series of quinoline derivatives, including those structurally related to (4-fluorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone. The results showed significant inhibition of cell growth in MCF-7 breast cancer cells with an IC50 value indicating potent activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, compounds derived from similar quinoline structures were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications leading to increased lipophilicity enhanced antimicrobial activity significantly compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of (4-fluorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorine and phenyl groups could enhance binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Structural Analog: 4-(3,4-Dimethoxyphenyl)-3,6-Dimethyl-2-Phenyl-3,4-Dihydroquinolin-1(2H)-ylMethanone

Core Structure: Shares the 3,4-dihydroquinoline backbone but differs in substituents:

- Substituents: 3,4-Dimethoxyphenyl at position 4, furan-2-yl methanone (electron-rich aromatic system).

- Synthesis: Prepared via multi-step alkylation and cyclization, with structural confirmation via NMR .

Structural Analog: (3,4-Dihydroquinolin-1(2H)-yl)(Phenyl)Methanone Derivatives

Core Structure: Similar dihydroquinoline-methanone framework but lacking methyl and fluorophenyl groups.

- Examples: N-(4-(Methylthio)phenyl)benzamide (3ah): Yield: 63%; synthesized via Mn-mediated reductive transamidation . N-(4-(4-Chlorophenoxy)phenyl)benzamide (3ai): Yield: 45%; demonstrates substituent-dependent reactivity .

- Key Differences: Synthetic Efficiency: Lower yields (45–63%) suggest challenges in introducing bulky substituents, which may apply to the target compound’s tetramethyl groups . Substituent Impact: Chlorophenoxy and methylthio groups alter electronic profiles compared to fluorine, affecting reactivity and interactions .

Structural Analog: {1-[(4-Fluorophenoxy)Methyl]-6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)-yl}(4-Methoxyphenyl)Methanone

Core Structure: Dihydroisoquinoline (vs. dihydroquinoline) with fluorophenoxy and methoxyphenyl groups.

- Key Differences: Scaffold Rigidity: Isoquinoline’s fused ring system may confer distinct conformational stability vs. dihydroquinoline . Substituent Effects: Methoxy groups enhance solubility, while fluorophenoxy may mimic the target’s fluorophenyl in bioactivity .

Key Findings and Implications

Biological Activity

The compound (4-fluorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a member of the quinoline class of compounds, which has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a fluorophenyl group attached to a tetramethyl-dihydroquinoline moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of the fluorophenyl group in this compound may enhance its interaction with microbial targets. A study demonstrated that related quinoline derivatives showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these derivatives ranged from 10 to 50 µg/mL .

Anticancer Properties

Quinoline derivatives have also been explored for their anticancer potential. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 . The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, a related compound demonstrated an IC50 value of 25 µM against HeLa cells, suggesting that the structural features of these compounds are conducive to anticancer activity.

The biological activity of (4-fluorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like topoisomerases and kinases, which are critical in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.